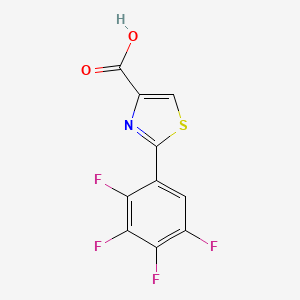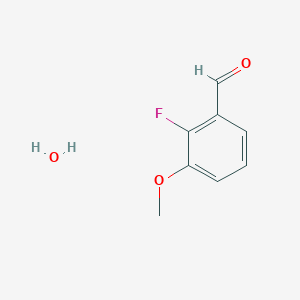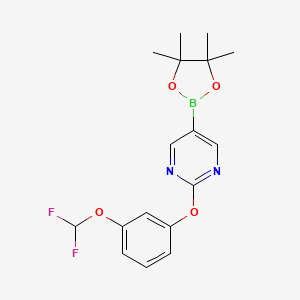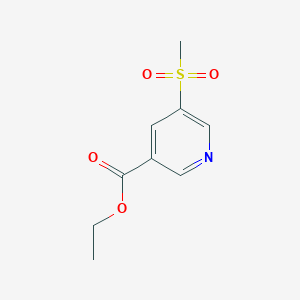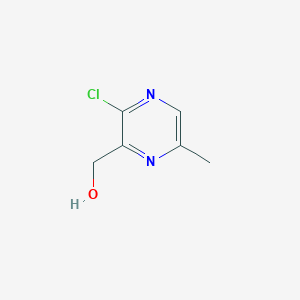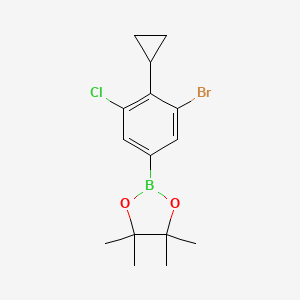
3-Bromo-5-chloro-4-cyclopropylphenylboronic Acid Pinacol Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-chloro-4-cyclopropylphenylboronic Acid Pinacol Ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-4-cyclopropylphenylboronic Acid Pinacol Ester typically involves the reaction of 3-bromo-5-chloro-4-cyclopropylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-4-cyclopropylphenylboronic Acid Pinacol Ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Hydrolysis: The ester can hydrolyze under acidic or basic conditions to yield the corresponding boronic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Acids and Bases: For hydrolysis reactions
Major Products
Biaryls: From Suzuki-Miyaura coupling.
Phenols: From oxidation reactions.
Boronic Acids: From hydrolysis reactions
Scientific Research Applications
3-Bromo-5-chloro-4-cyclopropylphenylboronic Acid Pinacol Ester is extensively used in scientific research due to its versatility:
Mechanism of Action
The primary mechanism of action for 3-Bromo-5-chloro-4-cyclopropylphenylboronic Acid Pinacol Ester in Suzuki-Miyaura coupling involves the transmetalation of the boronic ester to a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The boronic ester group facilitates the transfer of the aryl group to the palladium center, making the reaction efficient and selective .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic Acid Pinacol Ester
- 4-Bromo-2-chlorophenylboronic Acid Pinacol Ester
- Cyclopropylboronic Acid Pinacol Ester
Uniqueness
3-Bromo-5-chloro-4-cyclopropylphenylboronic Acid Pinacol Ester is unique due to the presence of both bromo and chloro substituents on the aromatic ring, which enhances its reactivity and selectivity in cross-coupling reactions. The cyclopropyl group adds steric hindrance, which can influence the reaction outcomes and provide access to unique chemical spaces .
Properties
Molecular Formula |
C15H19BBrClO2 |
|---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
2-(3-bromo-5-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H19BBrClO2/c1-14(2)15(3,4)20-16(19-14)10-7-11(17)13(9-5-6-9)12(18)8-10/h7-9H,5-6H2,1-4H3 |
InChI Key |
BWNZDYCGGWRNDP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Br)C3CC3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6S)-6-(methoxymethyl)-5-azaspiro[2.4]heptane](/img/structure/B13677409.png)
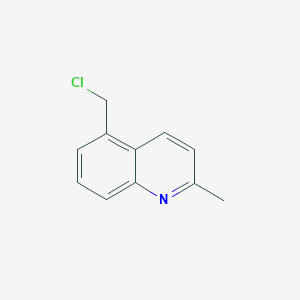
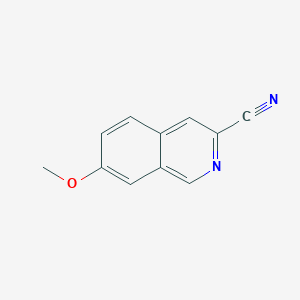
![5-Methylbenzo[b]thiophen-2-amine](/img/structure/B13677416.png)
![5-[4-(tert-Butyl)phenyl]benzofuran](/img/structure/B13677427.png)

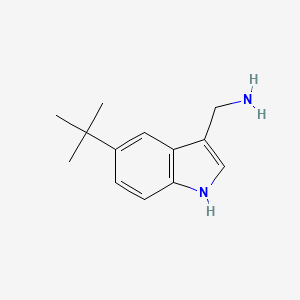
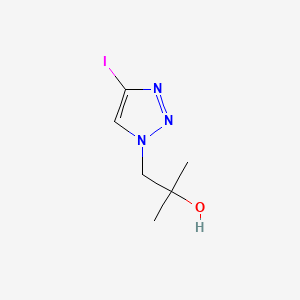
![1-[(3-Methyl-2-pyridyl)methyl]guanidine](/img/structure/B13677462.png)
